(1S,2S)-1,2-di([1,1'-biphenyl]-2-yl)ethane-1,2-diamine
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Overview
Description
(1S,2S)-1,2-di([1,1’-biphenyl]-2-yl)ethane-1,2-diamine is a chiral organic compound with significant applications in various fields of chemistry and industry. It is known for its ability to act as a chiral resolving agent and a precursor for chiral auxiliaries. This compound is also utilized as a chiral solvating agent in NMR studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1,2-di([1,1’-biphenyl]-2-yl)ethane-1,2-diamine involves several steps:
Formation of Diphenylmethanol: This step involves the reaction of benzaldehyde with thionyl chloride in dimethoxyethane to form diphenylmethanol.
Formation of the Diamine: Diphenylmethanol is then reacted with triethylamine in acetonitrile to yield (1S,2S)-1,2-di([1,1’-biphenyl]-2-yl)ethane-1,2-diamine.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1,2-di([1,1’-biphenyl]-2-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, due to the presence of amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols.
Scientific Research Applications
(1S,2S)-1,2-di([1,1’-biphenyl]-2-yl)ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand for the formation of metal complexes, which are essential in asymmetric catalysis.
Medicine: Potential use in the synthesis of chiral drugs and pharmaceuticals.
Mechanism of Action
The mechanism by which (1S,2S)-1,2-di([1,1’-biphenyl]-2-yl)ethane-1,2-diamine exerts its effects involves its ability to form stable complexes with metal ions. This property is crucial in asymmetric catalysis, where the compound acts as a chiral ligand, facilitating the formation of enantiomerically pure products . The molecular targets and pathways involved include coordination with transition metals and interaction with substrates in catalytic cycles.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1,2-di([1,1’-biphenyl]-2-yl)ethane-1,2-diamine: The enantiomer of the compound , used similarly in chiral catalysis.
1,2-Diphenylethylenediamine: A structurally similar compound with applications in chiral resolution and catalysis.
Uniqueness
(1S,2S)-1,2-di([1,1’-biphenyl]-2-yl)ethane-1,2-diamine is unique due to its high enantiomeric purity and its ability to form highly stable metal complexes. This makes it particularly valuable in asymmetric synthesis and catalysis, where the formation of enantiomerically pure products is essential .
Properties
Molecular Formula |
C26H24N2 |
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Molecular Weight |
364.5 g/mol |
IUPAC Name |
(1S,2S)-1,2-bis(2-phenylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C26H24N2/c27-25(23-17-9-7-15-21(23)19-11-3-1-4-12-19)26(28)24-18-10-8-16-22(24)20-13-5-2-6-14-20/h1-18,25-26H,27-28H2/t25-,26-/m0/s1 |
InChI Key |
VMNHXWSLXFXDSN-UIOOFZCWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2[C@@H]([C@H](C3=CC=CC=C3C4=CC=CC=C4)N)N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(C(C3=CC=CC=C3C4=CC=CC=C4)N)N |
Origin of Product |
United States |
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